molecular formula C12H11ClIN3O2 B1434216 5-chloro-N-(2,4-dimethoxyphenyl)-2-iodopyrimidin-4-amine CAS No. 1704065-63-3

5-chloro-N-(2,4-dimethoxyphenyl)-2-iodopyrimidin-4-amine

Cat. No.: B1434216
CAS No.: 1704065-63-3
M. Wt: 391.59 g/mol
InChI Key: FDBWCKXNJIPIKS-UHFFFAOYSA-N
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Description

5-chloro-N-(2,4-dimethoxyphenyl)-2-iodopyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,4-dimethoxyphenyl)-2-iodopyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 2,4-dichloropyrimidine and an amine derivative.

    Introduction of the Iodo Group: The iodination of the pyrimidine core is achieved using iodine or an iodine-containing reagent under suitable conditions.

    Substitution Reaction: The final step involves the substitution of the chloro group with the 2,4-dimethoxyphenyl group, typically using a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2,4-dimethoxyphenyl)-2-iodopyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or iodo groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

5-chloro-N-(2,4-dimethoxyphenyl)-2-iodopyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It can be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,4-dimethoxyphenyl)-2-iodopyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2,4-dimethoxyphenyl)-2-thiophenesulfonamide
  • 5-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide

Uniqueness

5-chloro-N-(2,4-dimethoxyphenyl)-2-iodopyrimidin-4-amine is unique due to the presence of the iodopyrimidinyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-chloro-N-(2,4-dimethoxyphenyl)-2-iodopyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClIN3O2/c1-18-7-3-4-9(10(5-7)19-2)16-11-8(13)6-15-12(14)17-11/h3-6H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBWCKXNJIPIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=NC=C2Cl)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501191134
Record name 4-Pyrimidinamine, 5-chloro-N-(2,4-dimethoxyphenyl)-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704065-63-3
Record name 4-Pyrimidinamine, 5-chloro-N-(2,4-dimethoxyphenyl)-2-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinamine, 5-chloro-N-(2,4-dimethoxyphenyl)-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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